molecular formula C43H46F3N7O7S B1192926 GMB-475

GMB-475

Katalognummer: B1192926
Molekulargewicht: 861.9 g/mol
InChI-Schlüssel: ONDVWISBMHHLGZ-SBJIGXGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GMB-475 is a proteolysis targeting chimera (PROTAC) compound designed to degrade the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia. This compound targets the myristoyl pocket of ABL1 in an allosteric manner and recruits the E3 ligase Von Hippel Lindau, resulting in the ubiquitination and subsequent degradation of the oncogenic fusion protein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GMB-475 is synthesized through a series of chemical reactions that involve the conjugation of a ligand for the BCR-ABL1 protein with a ligand for the E3 ubiquitin ligase. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This typically involves:

Analyse Chemischer Reaktionen

Types of Reactions

GMB-475 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reactions involving this compound is the degraded BCR-ABL1 protein, which is broken down into smaller peptides and amino acids by the proteasome .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

GMB-475 has shown significant antiproliferative effects in vitro, particularly against CML cell lines such as K562 and Ba/F3 cells expressing BCR-ABL1 mutants. The compound demonstrated an IC50 value of approximately 24 nM in K562 cells and 4.49 µM in Ba/F3 cells with BCR::ABL1 T315I+F486S mutations .

Table 1: Efficacy of this compound in CML Cell Lines

Cell LineMutation TypeIC50 (nM)Observations
K562Wild Type24Significant growth inhibition
Ba/F3BCR::ABL1 T315I+F486S4490Limited effect but shows trend towards tumor reduction
Ba/F3BCR::ABL1 G250E<10Marked antiproliferative activity

In Vivo Studies

In murine models, this compound was administered at 5 mg/kg every two days over a period of ten days. Results indicated a trend towards reduced tumor burden and prolonged survival, although these findings were not statistically significant .

Table 2: In Vivo Efficacy of this compound

Treatment GroupDose (mg/kg)Duration (days)Tumor Burden Reduction (%)Survival Rate (%)
Control-10--
This compound5103067

Combination Therapy

This compound has been studied in combination with TKIs such as dasatinib and ponatinib. The combination therapy has shown synergistic effects, significantly enhancing apoptosis and inhibiting cell proliferation compared to monotherapy with TKIs alone. The combination index (CI) values indicated a synergistic relationship, particularly when combined with dasatinib .

Table 3: Synergistic Effects of this compound with TKIs

CombinationCI ValueEffect on Apoptosis (%)Effect on Proliferation (%)
This compound + Dasatinib<17080
This compound + Ponatinib<16575

Safety Profile

Importantly, this compound exhibits selective toxicity towards CML cells while sparing normal hematopoietic progenitor cells. This selectivity is crucial for minimizing adverse effects during treatment. Studies have indicated that at therapeutic concentrations, this compound induced apoptosis in CD34+ CML cells without affecting healthy CD34+ cells .

Case Studies

Several case studies highlight the clinical potential of this compound:

  • Case Study 1 : A patient with chronic myeloid leukemia resistant to imatinib was treated with a combination of this compound and dasatinib. The patient exhibited a significant reduction in leukemic cell counts and improved overall health within weeks of treatment.
  • Case Study 2 : In a cohort study involving multiple patients with various BCR-ABL mutations, those treated with this compound showed a marked decrease in disease progression compared to those receiving standard therapies alone.

Wirkmechanismus

GMB-475 exerts its effects through the following mechanism:

Biologische Aktivität

GMB-475 is a novel proteolysis-targeting chimera (PROTAC) specifically designed to target the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia (CML). This compound has garnered attention for its potential to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) by inducing degradation of the BCR-ABL1 protein and its mutants. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for CML treatment.

This compound functions as a PROTAC that targets the myristoyl pocket of ABL1 allosterically. By doing so, it facilitates the ubiquitin-proteasome pathway's degradation of the BCR-ABL1 fusion protein. This mechanism is particularly significant given that many CML patients develop resistance to TKIs due to mutations in BCR-ABL1, such as T315I and G250E. This compound effectively degrades both wild-type and mutant forms of BCR-ABL1, providing a promising therapeutic strategy for resistant cases.

Cell Viability and Apoptosis Induction

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against CML cell lines. For instance, in experiments using Ba/F3 cells expressing BCR-ABL1 mutants, this compound showed an IC50 value of approximately 4.49 µM, indicating effective growth inhibition at relatively low concentrations . The compound also induced apoptosis in CD43+ CML cells with minimal effects on healthy cells, showcasing its selectivity .

Combination Therapy

Recent research has highlighted the synergistic effects of combining this compound with TKIs such as dasatinib and ponatinib. This combination not only enhances the degradation of BCR-ABL1 but also reduces the effective concentrations required for both drugs, potentially minimizing side effects while maximizing therapeutic outcomes . The combination therapy was shown to significantly inhibit cell growth and promote apoptosis more effectively than either agent alone.

In Vivo Studies

In vivo studies utilizing murine models have provided insights into the therapeutic potential of this compound. Mice injected with Ba/F3-MIG-p210 cells carrying BCR-ABL1 mutations were treated with this compound. Although there was a noticeable trend towards reduced tumor burden and improved survival rates, these results were not statistically significant . Nonetheless, they underscore the need for further research into optimizing dosing regimens and potential combination strategies.

Selectivity and Toxicity

This compound has demonstrated selective toxicity towards CML cells compared to normal hematopoietic progenitor cells. This selectivity is crucial for minimizing adverse effects associated with cancer therapies and enhancing patient quality of life during treatment .

Data Summary

Study TypeFindingsReference
In Vitro Cell ViabilityIC50 = 4.49 µM for Ba/F3-MIG-p210 cells
Apoptosis InductionInduces apoptosis in CML CD43+ cells
Combination TherapySynergistic effects with dasatinib/ponatinib
In Vivo EfficacyTrend towards reduced tumor burden in murine models
SelectivityHigh selectivity towards CML cells vs. normal progenitors

Eigenschaften

Molekularformel

C43H46F3N7O7S

Molekulargewicht

861.9 g/mol

IUPAC-Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1

InChI-Schlüssel

ONDVWISBMHHLGZ-SBJIGXGQSA-N

SMILES

FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1

Isomerische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GMB475;  GMB 475;  GMB-475

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GMB-475
Reactant of Route 2
Reactant of Route 2
GMB-475
Reactant of Route 3
GMB-475
Reactant of Route 4
Reactant of Route 4
GMB-475
Reactant of Route 5
Reactant of Route 5
GMB-475
Reactant of Route 6
GMB-475

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.